N,N-dimethyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
N,N-dimethyl-1,3-thiazolidine-4-carboxamide is a heterocyclic organic compound that contains a thiazolidine ring. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Thiazolidine derivatives, to which “N,N-dimethyl-1,3-thiazolidine-4-carboxamide” belongs, are known to have diverse biological activities . They are present in various natural and bioactive compounds . .
Mode of Action
Thiazolidine derivatives in general are known to interact with various biological targets due to the presence of sulfur, which enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
N,N-dimethyl-1,3-thiazolidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of biocides, fungicides, dyes, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1,3-thiazolidine-4-carboxamide include:
Thiazolidin-4-ones: Known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Thiazoles: Exhibiting antimicrobial, antifungal, and antiviral activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of the N,N-dimethyl group, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N,N-dimethyl-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-8(2)6(9)5-3-10-4-7-5/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLLFHXZSVVLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CSCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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